2,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Description
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898759-80-3) is a benzophenone derivative with a molecular formula of C₁₇H₁₆O₃ and a molecular weight of 268.312 g/mol . Its structure comprises a benzophenone core substituted with methyl groups at positions 2 and 4 on one benzene ring and a 1,3-dioxolane ring at the para position of the second benzene ring. This compound is synthesized via high-yield routes involving catalytic reactions, as detailed in synthetic literature . The 1,3-dioxolane moiety enhances its stability and modulates electronic properties, making it relevant for applications in photochemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-3-8-16(13(2)11-12)17(19)14-4-6-15(7-5-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWVQRBAOGNFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645115 | |
| Record name | (2,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-19-5 | |
| Record name | (2,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, resulting in the incorporation of the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of benzophenone derivatives with additional carbonyl groups.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl rings.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
Overview : 2,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone is primarily utilized as a photoinitiator in UV-curable systems. Photoinitiators are compounds that absorb UV light and generate reactive species that initiate polymerization.
Mechanism : Upon exposure to UV light, the compound undergoes homolytic cleavage, producing free radicals that can initiate the polymerization of acrylates and methacrylates. This property makes it valuable in coatings, adhesives, and inks.
Case Study : In a study published in the Journal of Applied Polymer Science, researchers demonstrated that formulations containing this compound exhibited faster curing times and improved mechanical properties compared to traditional photoinitiators .
Pharmaceutical Applications
Overview : The compound's structural features suggest potential applications in drug design and development. Its ability to form stable complexes with various biomolecules can be explored for therapeutic purposes.
Antimicrobial Activity : Preliminary studies indicate that derivatives of benzophenone compounds exhibit antimicrobial properties. Research published in Pharmaceutical Biology highlighted the potential of benzophenone derivatives in combating resistant bacterial strains.
Materials Science
Overview : In materials science, this compound has been investigated for its role in enhancing the performance of composite materials.
Composite Development : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength. A comparative analysis conducted by researchers at a leading materials institute revealed that composites with this additive outperformed standard formulations under stress testing .
Environmental Applications
Overview : Due to its photostability and reactivity under UV light, the compound is being studied for environmental applications such as photocatalysis.
Photocatalytic Degradation : Research indicates that when used as a photocatalyst, it can effectively degrade organic pollutants under UV irradiation. A study published in Environmental Science & Technology demonstrated significant reductions in pollutant concentrations using this compound as a catalyst .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets through its functional groups. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, while the benzophenone moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzophenone derivatives exhibit diverse biological, photochemical, and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone with structurally related analogs:
Table 1: Structural and Functional Comparison of Benzophenone Derivatives
Key Findings from Comparative Studies
Photochemical Behavior: The 1,3-dioxolane ring in this compound reduces phototoxicity compared to unsubstituted benzophenone, which undergoes UVA/UVB-mediated photohaemolysis . Derivatives with electron-withdrawing groups (e.g., bromine in ) exhibit redshifted absorption spectra, enhancing their utility in photopolymerization.
Biological Activity: Thiomethyl-substituted analogs (e.g., ) show antileishmanial activity due to improved membrane permeability. Natural benzophenones (e.g., 2,6-dihydroxy-4-O-β-D-glucopyranosyl-benzophenone) exhibit cytotoxicity against HCC cells (IC₅₀: 153.1 nM for HepG2) , but synthetic derivatives like the target compound lack reported cytotoxicity, suggesting substituent-dependent bioactivity.
Synthetic Accessibility: this compound is synthesized via high-yield routes (97% purity) using allylation or Suzuki-Miyaura coupling , whereas brominated derivatives require halogenation steps that lower yields .
Thermodynamic Stability: The 1,3-dioxolane ring increases steric hindrance and thermal stability compared to linear ethers (e.g., benzophenone ethers in ).
Contradictions and Limitations
- While some benzophenones are cytotoxic (e.g., natural derivatives in ), others like 2-hydroxy-4-methoxybenzophenone are photoprotective , highlighting the dual role of substituents.
- Limited data exist on the environmental persistence or metabolic pathways of dioxolane-containing benzophenones, necessitating further study.
Biological Activity
2,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898760-19-5) is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzophenone class and is characterized by a dioxolane moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies focusing on its antioxidant, anti-inflammatory, and analgesic properties.
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. The benzophenone derivatives have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Analgesic Properties
The analgesic effects of benzophenone derivatives have been documented in several studies. For instance, compounds with similar structural features have demonstrated efficacy in pain models by modulating pain pathways involving glutamatergic and serotonergic systems .
Case Studies
-
Study on Analgesic Effects :
A study evaluated the analgesic properties of a related compound, demonstrating significant pain relief in animal models. The study highlighted the interaction with serotonin receptors as a potential mechanism for pain modulation . -
Inflammation Model :
In an inflammatory model using croton oil-induced ear edema, benzophenone derivatives exhibited reduced edema formation and myeloperoxidase activity, indicating their anti-inflammatory potential .
Data Table: Summary of Biological Activities
Q & A
How can the crystal structure of 2,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone be determined, and what challenges arise due to its molecular complexity?
Advanced
Methodological Answer:
For crystal structure determination, X-ray diffraction (XRD) using programs like SHELXL is recommended. Key steps include:
- Data Collection: Use high-resolution synchrotron radiation to resolve overlapping electron density caused by the 1,3-dioxolane ring and methyl groups.
- Refinement: Employ SHELXL’s restraints for flexible moieties (e.g., dioxolane ring) to mitigate thermal motion artifacts .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning, common in benzophenone derivatives.
Challenges include low diffraction quality due to conformational flexibility and potential disorder in the dioxolane group.
What synthetic strategies optimize the introduction of the 1,3-dioxolane group into benzophenone derivatives?
Basic
Methodological Answer:
The 1,3-dioxolane group is typically introduced via:
- Acetal Protection: React 4-hydroxybenzophenone with ethylene glycol under acid catalysis (e.g., p-TsOH) at 80–100°C.
- Friedel-Crafts Acylation: Use 2,4-dimethylbenzoyl chloride and a dioxolane-containing precursor in the presence of AlCl₃ .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted glycols. Yield optimization requires strict anhydrous conditions to prevent hydrolysis.
How does the 1,3-dioxolane moiety influence the photophysical properties of benzophenone derivatives?
Advanced
Methodological Answer:
The dioxolane ring alters electronic transitions:
- UV Absorption: Compare UV-Vis spectra of the compound with/without the dioxolane group. The ring’s electron-donating effect red-shifts the n→π* transition by ~15 nm .
- Fluorescence Quenching: Use time-resolved fluorescence spectroscopy to study intramolecular charge transfer (ICT) between the dioxolane and benzophenone core.
- Computational Modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps and validate experimental data .
What analytical techniques are effective for detecting trace impurities in this compound?
Advanced
Methodological Answer:
- HPLC-PDA: Use a C18 column (mobile phase: acetonitrile/water, 70:30) to separate impurities like unreacted 2,4-dimethylbenzoyl chloride. Limit of detection (LOD) < 0.1% .
- GC-MS: Derivatize polar impurities (e.g., residual ethylene glycol) with BSTFA for volatility. Monitor m/z 73 (TMS fragment) .
- NMR Spiking: Add authentic samples of suspected impurities (e.g., hydrolyzed dioxolane) to ¹H-NMR to identify unknown peaks.
What computational methods model the electronic structure and reactivity of this compound?
Advanced
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. hexane) on dioxolane ring stability using GROMACS.
- Docking Studies: Predict binding affinity with biological targets (e.g., cytochrome P450) via AutoDock Vina, focusing on the benzophenone core’s interaction with active sites .
- Reactivity Descriptors: Calculate Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites for functionalization .
How should laboratory protocols address the compound’s potential carcinogenicity?
Basic
Methodological Answer:
- Handling: Use fume hoods and nitrile gloves. IARC classifies benzophenone derivatives as Group 2B (possible carcinogen), requiring OSHA-compliant exposure limits (<1 mg/m³) .
- Waste Disposal: Neutralize with 10% NaOH before incineration to degrade dioxolane into non-toxic byproducts.
- Spill Management: Absorb with vermiculite and treat with Fenton’s reagent (H₂O₂/Fe²⁺) for oxidative degradation.
What role does the compound play in photoinitiated polymer synthesis, and how can side reactions be minimized?
Advanced
Methodological Answer:
- Mechanism: The benzophenone core generates free radicals via H-abstraction under UV (λ = 365 nm). The dioxolane group enhances solubility in polar monomers (e.g., acrylates) .
- Optimization: Add triplet quenchers (e.g., 2,6-di-tert-butylphenol) to suppress unintended crosslinking.
- Kinetic Studies: Use real-time FT-IR to monitor conversion rates and identify optimal initiator concentrations (typically 0.5–2 wt%) .
How do solvent polarity and temperature affect the stability of the 1,3-dioxolane ring?
Basic
Methodological Answer:
- Stability Tests: Conduct accelerated degradation studies in solvents (e.g., water, ethanol) at 40–60°C. Monitor ring opening via ¹H-NMR (disappearance of dioxolane protons at δ 4.8–5.2 ppm) .
- Kinetics: Fit data to Arrhenius equation to predict shelf life. Hydrolysis rates increase 3-fold in aqueous ethanol vs. anhydrous DCM.
What spectroscopic techniques best characterize the compound’s solid-state interactions?
Advanced
Methodological Answer:
- Raman Spectroscopy: Identify crystal packing via lattice vibrations (200–400 cm⁻¹). Compare with simulated spectra from VASP .
- Solid-State NMR: Use ¹³C CP/MAS to resolve methyl and dioxolane carbons. Cross-polarization enhances sensitivity for low-abundance nuclei.
How can the compound serve as a precursor for biologically active molecules?
Advanced
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
